Cas no 1806334-01-9 (4-Fluoropyrimidine-6-carboxylic acid)
4-Fluoropyrimidine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoropyrimidine-6-carboxylic acid
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- Inchi: 1S/C5H3FN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)
- InChI Key: PYNYTTXYAAUFCI-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)O)=NC=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 142
- XLogP3: 0.5
- Topological Polar Surface Area: 63.1
4-Fluoropyrimidine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001777-250mg |
4-Fluoropyrimidine-6-carboxylic acid |
1806334-01-9 | 98% | 250mg |
$841.42 | 2022-03-31 | |
| Alichem | A039001777-500mg |
4-Fluoropyrimidine-6-carboxylic acid |
1806334-01-9 | 98% | 500mg |
$1,130.22 | 2022-03-31 | |
| Alichem | A039001777-1g |
4-Fluoropyrimidine-6-carboxylic acid |
1806334-01-9 | 98% | 1g |
$2,226.68 | 2022-03-31 |
4-Fluoropyrimidine-6-carboxylic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-Fluoropyrimidine-6-carboxylic acid
Professional Introduction to 4-Fluoropyrimidine-6-carboxylic Acid (CAS No. 1806334-01-9)
4-Fluoropyrimidine-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1806334-01-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a fluorine substituent at the 4-position and a carboxylic acid group at the 6-position imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 4-fluoropyrimidine-6-carboxylic acid make it a versatile building block for drug development. The fluorine atom, being highly electronegative, influences the electronic properties of the molecule, enhancing its binding affinity to biological targets. This property is particularly advantageous in designing small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. The carboxylic acid functionality further extends its utility, allowing for further derivatization through esterification, amidation, or other carboxylate-based reactions.
In recent years, 4-fluoropyrimidine derivatives have garnered considerable attention in oncology research due to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that compounds incorporating the 4-fluoropyrimidine scaffold exhibit potent antitumor activity by inhibiting enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The introduction of fluorine at the 4-position enhances metabolic stability and bioavailability, crucial factors for drug efficacy.
One of the most compelling aspects of 4-fluoropyrimidine-6-carboxylic acid is its role in the development of next-generation antiviral agents. Emerging research highlights its potential in designing inhibitors targeting viral polymerases and integrases. The fluorine atom's ability to participate in hydrogen bonding and hydrophobic interactions with viral proteins makes it an ideal candidate for structure-based drug design. Furthermore, the carboxylic acid group provides a site for covalent bond formation, enabling the development of irreversible inhibitors that disrupt viral replication cycles.
The compound's significance extends beyond oncology and antiviral applications. It has been explored as a key intermediate in synthesizing kinase inhibitors targeting diseases such as diabetes and inflammatory disorders. By modifying the pyrimidine core with various substituents, researchers have identified novel molecules that modulate insulin signaling and reduce inflammation. These findings underscore the compound's versatility and its potential in addressing multiple therapeutic areas.
The synthetic route to 4-fluoropyrimidine-6-carboxylic acid involves multi-step organic transformations, starting from commercially available fluoropyrimidine precursors. Advanced catalytic methods have been employed to achieve high yields and selectivity, ensuring scalability for industrial production. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic carboxylation have been particularly effective in introducing functional groups while maintaining regioselectivity.
The pharmacokinetic profile of derivatives derived from 4-fluoropyrimidine-6-carboxylic acid has been extensively studied to optimize their therapeutic index. Factors such as solubility, permeability, and metabolic stability are carefully evaluated using computational modeling and experimental assays. These efforts have led to the identification of lead compounds with improved pharmacokinetic properties, enhancing their potential for clinical translation.
The regulatory landscape for drugs incorporating 4-fluoropyrimidine derivatives is stringent but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and quality to approve new therapeutics. Clinical trials are designed to assess dosing regimens, monitor adverse effects, and compare outcomes with existing treatments. The growing body of preclinical evidence supports further investigation into this class of compounds.
In conclusion, 4-fluoropyrimidine-6-carboxylic acid (CAS No. 1806334-01-9) is a pivotal compound with broad applications in pharmaceutical research. Its unique structural features enable the development of innovative therapeutics targeting diverse diseases. As research continues to uncover new biological targets and synthetic methodologies, this compound will remain at the forefront of medicinal chemistry innovation.
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